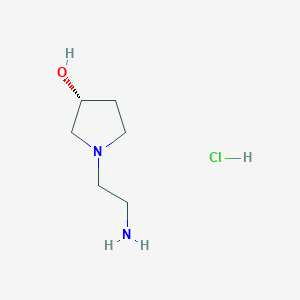
(R)-1-(2-Aminoethyl)pyrrolidin-3-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Aminoethyl)pyrrolidin-3-ol hydrochloride typically involves the reaction of pyrrolidine derivatives with ethylene diamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity .
Industrial Production Methods
Industrial production of ®-1-(2-Aminoethyl)pyrrolidin-3-ol hydrochloride involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process includes purification steps such as crystallization and recrystallization to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
®-1-(2-Aminoethyl)pyrrolidin-3-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: The compound can undergo substitution reactions with various reagents to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidine derivatives, amines, and oxides, depending on the type of reaction and reagents used .
Wissenschaftliche Forschungsanwendungen
®-1-(2-Aminoethyl)pyrrolidin-3-ol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-1-(2-Aminoethyl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to ®-1-(2-Aminoethyl)pyrrolidin-3-ol hydrochloride include other pyrrolidine derivatives such as:
- 3-(2-Aminoethyl)pyrrolidine
- 1-(2-Aminoethyl)pyrrolidin-2-ol
- 1-(2-Aminoethyl)pyrrolidin-3-ol
Uniqueness
®-1-(2-Aminoethyl)pyrrolidin-3-ol hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C6H15ClN2O |
|---|---|
Molekulargewicht |
166.65 g/mol |
IUPAC-Name |
(3R)-1-(2-aminoethyl)pyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C6H14N2O.ClH/c7-2-4-8-3-1-6(9)5-8;/h6,9H,1-5,7H2;1H/t6-;/m1./s1 |
InChI-Schlüssel |
JKYNOYRCWITGKL-FYZOBXCZSA-N |
Isomerische SMILES |
C1CN(C[C@@H]1O)CCN.Cl |
Kanonische SMILES |
C1CN(CC1O)CCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



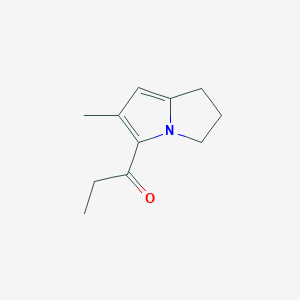

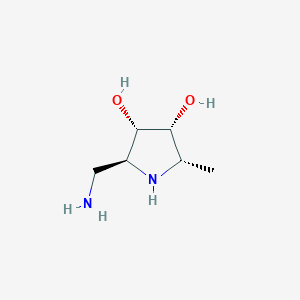

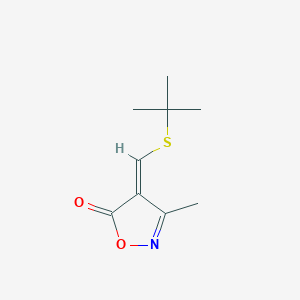
![1-(2-methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-3-yl)ethanone](/img/structure/B12874808.png)


![2-(Carboxy(hydroxy)methyl)-5-(chloromethyl)benzo[d]oxazole](/img/structure/B12874828.png)
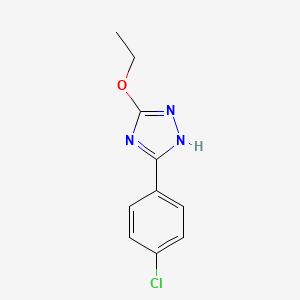

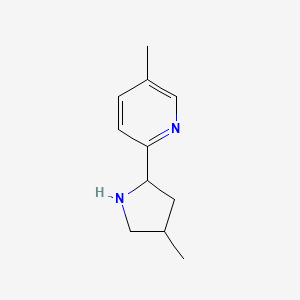
![2-methyl-3H-imidazo[4,5-e]benzotriazole](/img/structure/B12874844.png)
